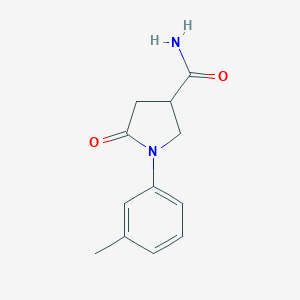
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of pyrrolidine carboxamides and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting various cellular pathways. For instance, this compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, this compound has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Several studies have reported the potential of this compound as a potent anti-cancer agent, which induces apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has been reported to possess anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide is its potential as a potent anti-cancer agent, which could be useful in the development of novel cancer therapies. Additionally, this compound has been shown to possess neuroprotective and anti-inflammatory effects, which could be beneficial in the treatment of various neurological and inflammatory disorders. However, one of the limitations of this compound is its poor solubility in water, which could limit its use in certain experiments.
Zukünftige Richtungen
Several future directions could be explored in the research of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide. For instance, further studies could be conducted to elucidate the mechanism of action of this compound and its potential targets. Additionally, the potential of this compound as a neuroprotective and anti-inflammatory agent could be further explored in various animal models of neurological and inflammatory disorders. Furthermore, the development of novel formulations of this compound with improved solubility and bioavailability could enhance its potential applications in various fields of research.
Synthesemethoden
The synthesis of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide can be achieved through various methods, including the reaction of 3-methylbenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base or the reaction of 3-methylbenzoyl isothiocyanate with pyrrolidine-3-carboxamide. These methods have been reported to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Several studies have reported the potential of this compound as a potent anti-cancer agent, which inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has been shown to possess anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H14N2O2/c1-8-3-2-4-10(5-8)14-7-9(12(13)16)6-11(14)15/h2-5,9H,6-7H2,1H3,(H2,13,16) |
InChI-Schlüssel |
JPIRRIFUSGHANH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
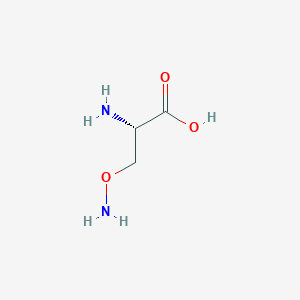
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)
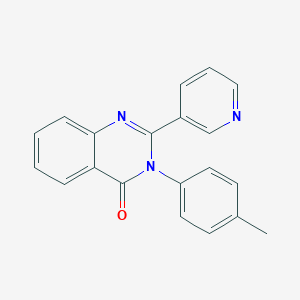
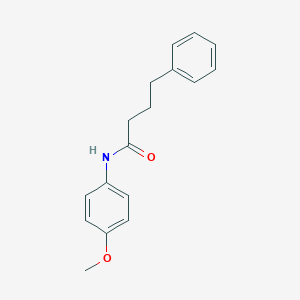
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
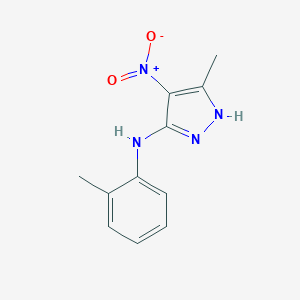
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)